REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3]C2C(F)=CC=CC=2N=1.[F:12][C:13]1[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:14]=1[NH2:15].FC1C(F)=CC=C(F)C=1N>>[NH2:1][C:2]1[S:3][C:16]2[CH:17]=[CH:18][C:19]([F:20])=[C:13]([F:12])[C:14]=2[N:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC=C2F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC=C1F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 100° C.
|
Type
|
CUSTOM
|
Details
|
for 4 h.
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C(=C(C=C2)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |